molecular formula C33H26F3N3O5S B4581942 7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4581942
M. Wt: 633.6 g/mol
InChI Key: NRCLFEXNHYRGRR-JVWAILMASA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines and related compounds involves several key steps, including alkylation, cyclization, and substitution reactions. A typical pathway includes the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile to give S-alkyl derivatives. These derivatives can then undergo cyclization to form the core thiazolopyrimidine structure. Further substitution reactions yield a variety of substituted pyrimidine derivatives, showcasing the versatility of this synthetic route (Haiza et al., 2000).

Molecular Structure Analysis

Thiazolopyrimidines exhibit a range of structural features depending on their substitution patterns. Crystallographic studies reveal that the molecular conformation and supramolecular aggregation of these compounds can vary significantly. The positioning of aryl rings and the nature of substituents at key positions on the molecule influence its overall shape and the types of intermolecular interactions it can engage in (Nagarajaiah & Begum, 2014).

Chemical Reactions and Properties

Thiazolopyrimidines participate in a variety of chemical reactions, including regioselective synthesis and cyclization processes. These reactions are crucial for introducing functional groups that modulate the biological activity of the final compounds. The ability to selectively substitute different parts of the thiazolopyrimidine core allows for the generation of molecules with specific chemical properties tailored to particular applications (Drev et al., 2014).

Scientific Research Applications

Structural Modifications and Conformational Insights

Research by Nagarajaiah and Begum (2014) on thiazolopyrimidines, including compounds structurally related to the one , has led to insights into how structural modifications impact supramolecular aggregation. Their study evaluated the crystal structures of several thiazolopyrimidine derivatives, observing that variations in substituents at specific positions significantly affect the intermolecular interaction patterns. These findings contribute to a better understanding of the conformational features and the impact of different substituents on the overall molecular architecture (Nagarajaiah & Begum, 2014).

Heterocyclic Compound Synthesis and Biological Activity

Another study focused on the synthesis of new pyrimidine and fused pyrimidine derivatives, exploring methods that might be relevant for creating compounds with potential biological activities. Although not directly analyzing the specific compound , this research contributes to the broader field of pyrimidine chemistry, which is essential for developing new therapeutic agents and understanding their mechanisms of action (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).

properties

IUPAC Name

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F3N3O5S/c1-18-7-4-5-10-25(18)38-30(40)28-20(3)37-32-39(29(28)26-14-11-19(2)43-26)31(41)27(45-32)16-23-12-13-24(44-23)17-42-22-9-6-8-21(15-22)33(34,35)36/h4-16,29H,17H2,1-3H3,(H,38,40)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCLFEXNHYRGRR-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(O5)COC6=CC=CC(=C6)C(F)(F)F)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(O5)COC6=CC=CC(=C6)C(F)(F)F)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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